2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride
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Overview
Description
2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride is an organic compound with the molecular formula C8H19NOCl. It is a hydrochloride salt form of an amine, which is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride typically involves the reaction of 2-methylpropan-2-amine with 2-methylpropan-2-ol under acidic conditions to form the desired amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Mixing: The reactants are mixed in a controlled environment.
Reaction: The mixture is heated to the desired temperature.
Purification: The product is purified using distillation or crystallization techniques.
Formation of Hydrochloride Salt: The purified amine is reacted with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Corresponding oxides or nitro compounds.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated or acylated amines.
Scientific Research Applications
2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, cleaning products, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride involves its interaction with biological molecules through its amine group. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved include:
Receptors: Binding to amine receptors in the nervous system.
Enzymes: Interaction with enzymes involved in amine metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropan-2-amine
- 2-Methylpropan-1-amine
- 2-Methyl-2-propen-1-amine
Uniqueness
2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable hydrochloride salts makes it particularly useful in pharmaceutical applications where stability and solubility are crucial.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2,3)10-6-8(4,5)9;/h6,9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNWIKWTZFRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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